molecular formula C8H11FO3 B1409034 Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate CAS No. 1706439-17-9

Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate

Cat. No.: B1409034
CAS No.: 1706439-17-9
M. Wt: 174.17 g/mol
InChI Key: WKEXZXHWDVGSCK-RITPCOANSA-N
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Description

Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate is an organic compound with a unique structure that includes a fluorocyclopropyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate typically involves multiple steps. One common method includes the cyclopropanation of an alkene with a fluorinated carbene precursor. The reaction conditions often require a catalyst such as a transition metal complex and a solvent like tetrahydrofuran (THF) to facilitate the reaction . The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the ester group, often through esterification reactions involving ethyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Transition metal complexes for cyclopropanation, acid catalysts for esterification.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters, amides.

Mechanism of Action

The mechanism of action of Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate involves its interaction with specific molecular targets. The fluorocyclopropyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl cis-3-(-2-fluorocyclopropyl)-3-oxopropanoate is unique due to the presence of the fluorocyclopropyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .

Properties

IUPAC Name

ethyl 3-[(1S,2S)-2-fluorocyclopropyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEXZXHWDVGSCK-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)[C@@H]1C[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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